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  • Product: Disufenton
  • CAS: 168021-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Clinical Trial History of Neuroprotectants in Ischemic Stroke: The Cases of Cerovive and Sovateltide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Compounds The development of neuroprotective agents for acute ischemic stroke is a field marked by both significant set...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Compounds

The development of neuroprotective agents for acute ischemic stroke is a field marked by both significant setbacks and emerging promise. This guide provides a detailed history of two distinct therapeutic candidates that have traveled this challenging path: Cerovive (NXY-059) and Sovateltide (PMZ-1620). While the user query specified Cerovive, it is crucial for the scientific community to distinguish it from the more recent and mechanistically different compound, Sovateltide. Cerovive, a free-radical scavenger, represents a pivotal moment of high-profile failure in the early 2000s that offered critical lessons for stroke trial design. Sovateltide, a selective endothelin-B receptor agonist, embodies a newer strategy focused on endogenous repair and has shown promising results in recent clinical trials, including receiving regulatory approval in India.

This guide will first dissect the clinical trial history of Cerovive, culminating in its discontinuation. It will then provide an in-depth analysis of the preclinical and clinical development of Sovateltide, offering a comprehensive view of the evolution of neuroprotective strategies over the last two decades.

Part 1: The Rise and Fall of Cerovive (NXY-059) in Stroke Clinical Trials

Cerovive (generic name: NXY-059) was a nitrone-based, spin-trapping small molecule designed to act as a free radical scavenger.[1] The scientific rationale was predicated on mitigating the oxidative stress and neuronal damage that occurs in the ischemic penumbra following a stroke. Developed by Renovis and licensed to AstraZeneca, its journey through late-stage clinical trials serves as a cautionary tale in neuroprotective drug development.[1]

Preclinical Promise

Initial studies in primate models of stroke were encouraging. Administration of Cerovive resulted in substantial functional improvements and a reduction in infarct volume, providing a strong basis for its progression into human trials.[2] Phase II studies subsequently demonstrated that the drug was well-tolerated at doses that were effective in these animal models.[2]

The SAINT Clinical Trial Program

The core of Cerovive's clinical evaluation rested on two large, pivotal Phase III trials known as the SAINT (Stroke-Acute Ischemic NXY Treatment) trials.

The SAINT I Trial: This initial Phase III study aimed to demonstrate the efficacy of Cerovive compared to a placebo in improving disability outcomes after an acute ischemic stroke. While the trial did show a statistically significant, albeit modest, benefit on its primary outcome—the distribution of scores on the modified Rankin Scale (mRS) at 90 days (p=0.038)—the result was met with cautious optimism and some skepticism within the scientific community.[2][3] The marginal nature of the success necessitated a confirmatory trial.

The SAINT II Trial: Designed to validate the findings of SAINT I, the SAINT II trial was a larger study, ultimately enrolling 3,200 patients.[1][2] The hope was that this more robustly powered trial would provide definitive evidence of Cerovive's efficacy. However, the trial failed to meet its primary endpoint.[1] There was no significant difference in the mRS score distribution between the Cerovive and placebo groups. Furthermore, the drug showed no efficacy across all secondary endpoints.[1][3]

Discontinuation and Key Learnings

Following the unambiguous negative results of the SAINT II trial, AstraZeneca and Renovis made the decision to cease all further development of Cerovive for ischemic stroke in 2006.[1] The failure prompted significant reflection in the field, highlighting several critical challenges:

  • Blood-Brain Barrier Penetration: Post-hoc analyses suggested that NXY-059, being a polar and non-lipophilic molecule, may have had poor penetrability across the blood-brain barrier, limiting its ability to reach the site of injury at therapeutic concentrations.[3]

  • Mechanism and Timing: The focus on a single mechanism (free-radical scavenging) may have been insufficient to counter the complex, multi-factorial pathophysiology of ischemic stroke.

  • Translational Gap: The promising results in animal models did not translate to humans, underscoring the inherent difficulties in modeling stroke and predicting clinical efficacy.

  • Clinical Trial Design: The experience emphasized the need for at least two adequately powered Phase III trials with consistent results before regulatory approval could be considered, a standard that has since become widely accepted.[2]

Data Summary: Cerovive Phase III Program
DrugTrial NamePhasePrimary EndpointKey Outcome
Cerovive (NXY-059) SAINT IIIIDisability after 90 days (mRS score distribution)Showed a marginal but statistically significant benefit (p=0.038).[2]
Cerovive (NXY-059) SAINT IIIIIDisability after 90 days (mRS score distribution)Negative for the primary endpoint; no difference from placebo.[1][3]
Visualization: Cerovive Development Pathway

Cerovive_Pathway cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome Preclinical Primate Models Show Functional Improvement & Reduced Infarct Volume [5] PhaseII Phase II Trials Good Tolerability at Effective Doses [5] Preclinical->PhaseII Promising Data SAINT1 Phase III: SAINT I Marginally Positive (p=0.038) [5] PhaseII->SAINT1 Safety Confirmed SAINT2 Phase III: SAINT II Negative for All Endpoints [4] SAINT1->SAINT2 Requires Confirmation Discontinued Development Discontinued [4] SAINT2->Discontinued Efficacy Not Substantiated

Caption: The clinical development and discontinuation pathway of Cerovive (NXY-059).

Part 2: A New Paradigm: The Clinical History of Sovateltide (PMZ-1620)

Sovateltide (also known as PMZ-1620, IRL-1620, or Tyvalzi™) is a first-in-class synthetic peptide that acts as a highly selective endothelin B (ETB) receptor agonist.[4] Its development marks a strategic shift away from mitigating acute damage and toward promoting the brain's own repair and regeneration mechanisms.

Mechanism of Action: Promoting Endogenous Repair

Sovateltide's therapeutic potential stems from its multifaceted mechanism of action, initiated by the selective activation of ETB receptors, which are upregulated in the brain following injury.[5] This activation triggers several downstream signaling pathways that collectively contribute to neuro-regeneration:

  • Neurogenesis and Angiogenesis: It stimulates dormant neuronal progenitor (stem) cells in the brain, promoting their differentiation into new mature neurons and fostering the formation of new blood vessels.[6][7] This helps to repair and revascularize damaged brain tissue.

  • Anti-Apoptotic Activity: Sovateltide helps prevent programmed cell death (apoptosis) in neurons that are at risk in the ischemic penumbra. Preclinical studies show it increases the expression of the anti-apoptotic marker BCL-2 and decreases the pro-apoptotic marker BAX.

  • Increased Cerebral Blood Flow: The drug has been shown to improve blood circulation in the brain after an ischemic event.[6]

  • Mitochondrial Protection: It enhances mitochondrial function and biogenesis, which is crucial for neuronal energy production and cell viability.[2]

Visualization: Sovateltide Signaling Pathway

Sovateltide_MoA cluster_effects Cellular & Physiological Effects Sovateltide Sovateltide (PMZ-1620) ETBR Endothelin B (ETB) Receptor Sovateltide->ETBR Activates Neurogenesis ↑ Neurogenesis (New Neuron Formation) [1] ETBR->Neurogenesis Angiogenesis ↑ Angiogenesis (New Blood Vessel Formation) [2] ETBR->Angiogenesis AntiApoptosis ↓ Apoptosis (Neuronal Cell Death) [2] ETBR->AntiApoptosis CBF ↑ Cerebral Blood Flow [1] ETBR->CBF

Caption: Simplified mechanism of action for Sovateltide via ETB receptor agonism.

Preclinical and Early Clinical Development

Preclinical Studies: In rodent models of stroke (permanent middle cerebral artery occlusion), Sovateltide administration led to significantly improved neurological and motor functions, reduced infarct volume and oxidative stress, and increased markers of angiogenesis and cell survival.[5][8] These beneficial effects were abrogated by an ETB receptor antagonist, confirming the drug's on-target mechanism.[5]

Phase I Trial: An open-label, multiple ascending dose study was conducted in healthy male volunteers (CTRI/2016/11/007509). The trial established that Sovateltide was safe and well-tolerated at therapeutic dosages.[8][9] Mild, transient adverse events like nausea and vomiting were observed only at the highest dose tested (0.9 µg/kg), resolving without intervention.[9][10]

Phase II and III Clinical Trials: Demonstrating Efficacy

Subsequent clinical trials have been conducted in patients with acute ischemic stroke, generally within a 24-hour window from symptom onset, representing a significant extension compared to the 4.5-hour window for thrombolytic therapy.[6][7]

Phase II Studies: A randomized, double-blind, placebo-controlled Phase II study (NCT04046484) involving 40 patients demonstrated superior efficacy for Sovateltide plus standard of care compared to placebo.[11][12] Interim analysis showed significant improvements in mRS scores (P = .0157).[11] At day 6, 87.5% of patients in the Sovateltide arm showed an improvement of ≥6 on the NIHSS score compared to 12.5% in the placebo arm (P = .0201).[11]

Phase III Trial in India (NCT04047563): A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted across 18 centers in India, enrolling 158 patients.[13][14] The results, presented at the International Stroke Conference in 2023, were positive:

  • Primary Endpoint: At 90 days, a significantly higher proportion of patients in the Sovateltide group showed clinically meaningful improvement. 76.1% of patients receiving Sovateltide demonstrated an improvement of ≥2 points on the mRS, compared to 52.8% in the control group (p=0.005).[14]

  • Functional Independence: 80.6% of Sovateltide-treated patients achieved an mRS score of 0-2 (indicating functional independence) versus 55.7% in the control group (p=0.002).[2]

  • Safety: The drug was well-tolerated with no drug-related serious adverse events reported.[8]

Based on these results, Sovateltide (as Tyvalzi™) received marketing authorization in India in May 2023 for the treatment of cerebral ischemic stroke.[4]

Ongoing and Future Phase III Trials (RESPECT-ETB): Pharmazz has submitted an Investigational New Drug (IND) application to the U.S. FDA to conduct a Phase III trial (NCT05691244).[13][15] The company has reached a Special Protocol Assessment (SPA) agreement with the FDA for this trial, named RESPECT-ETB.[16] This multicenter study plans to enroll 514 patients across the US, UK, and Europe with a primary endpoint of the proportion of patients achieving an mRS score of 0-2 at day 90.[16][17]

Data Summary: Sovateltide Key Clinical Trial Results
Trial IdentifierPhasePatient PopulationKey Efficacy Endpoints (at 90 days)Outcome
NCT04046484 II40 Acute Ischemic Stroke PatientsmRS, NIHSS, Barthel Index (BI)Statistically significant improvements in neurological outcomes vs. placebo.[11][12]
NCT04047563 III158 Acute Ischemic Stroke Patients% patients with mRS improvement ≥2 points; % patients with mRS 0-2.Sovateltide: 76.1% vs Control: 52.8% (p=0.005); Sovateltide: 80.6% vs Control: 55.7% (p=0.002).[2][14]
Experimental Protocol: Standard Sovateltide Clinical Trial Workflow
  • Patient Screening and Enrollment:

    • Inclusion Criteria: Adult patients (18-80 years) presenting within 24 hours of ischemic stroke symptom onset; radiologically confirmed ischemic stroke (CT or MRI); baseline NIHSS score typically between 5-14 and mRS score of 3-4.[8][16][18]

    • Exclusion Criteria: Intracranial hemorrhage, patients receiving endovascular therapy, recurrent stroke.[8]

  • Randomization: Patients are randomized in a double-blind fashion to one of two arms:

    • Treatment Arm: Sovateltide + Standard of Care (SOC).

    • Control Arm: Placebo (Normal Saline) + Standard of Care (SOC).[7]

  • Drug Administration:

    • Dosage: 0.3 µg/kg body weight.[6][9]

    • Route: Intravenous (IV) bolus injection administered over one minute.[7]

    • Regimen: Three doses administered at approximately 3-hour intervals on Day 1. This dosing is repeated on Day 3 and Day 6.[6][7]

  • Assessments and Follow-up:

    • Baseline: Neurological and functional status is assessed using NIHSS, mRS, and Barthel Index (BI) scores.

    • During Treatment: Close monitoring for any adverse events (AEs) and serious adverse events (SAEs).

    • Post-Treatment Follow-up: Patients are followed for 90 days. Neurological and functional outcomes (NIHSS, mRS, BI) are reassessed at specific time points (e.g., Day 6, Day 30, Day 90).[11][14]

  • Primary Endpoint Analysis: The primary efficacy analysis is typically the comparison of the proportion of patients achieving a favorable outcome on the mRS scale at Day 90 between the two groups.[16]

Visualization: Sovateltide Clinical Development Pathway

Sovateltide_Pathway cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Regulatory & Market Status Preclinical Rodent Models Show Reduced Infarct & Improved Function [9] PhaseI Phase I (Healthy) Safe & Well-Tolerated (CTRI/2016/11/007509) [3] Preclinical->PhaseI Strong Rationale PhaseII Phase II (Stroke Pts) Significant Efficacy (NCT04046484) [10] PhaseI->PhaseII Safety Established PhaseIII_India Phase III (India) Positive Outcomes (NCT04047563) [12] PhaseII->PhaseIII_India Efficacy Signal Approved Approved in India (Tyvalzi™) [28] PhaseIII_India->Approved IND IND Submitted to US FDA [12] PhaseIII_India->IND Data Supports Further Trials PhaseIII_US_EU Phase III (US/EU) Ongoing (RESPECT-ETB) (NCT05691244) [11] IND->PhaseIII_US_EU

Caption: The successful clinical development pathway of Sovateltide.

Conclusion: Contrasting Paths and Future Directions

The histories of Cerovive and Sovateltide offer a stark contrast and a powerful lesson in the evolution of stroke therapeutics. Cerovive's failure, while a significant setback, reinforced the immense complexity of stroke pathophysiology and the high bar for demonstrating efficacy in large-scale trials. It steered the field away from overly simplistic, single-mechanism approaches.

In contrast, Sovateltide's journey represents a more nuanced strategy, leveraging the body's innate capacity for repair. Its success in Phase III trials in India and its progression towards pivotal trials in the US and Europe provide renewed hope for a novel neuroprotective and neuro-regenerative agent. The ability to administer Sovateltide up to 24 hours post-stroke onset could dramatically expand the number of patients eligible for treatment.[6] If the results from the RESPECT-ETB trial are positive, Sovateltide could become the first new non-thrombolytic therapy approved for acute ischemic stroke in decades, fundamentally altering the landscape of patient care.

References

  • SOVATELTIDE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • Sovateltide: A Promising Therapeutic Agent for Stroke Treatment. (2024, September 19). Journal of Commissure. Retrieved from [Link]

  • Gulati, A., et al. (n.d.). Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders. PMC. Retrieved from [Link]

  • Cerovive - Neuroprotectant for the. (2003, June 26). Clinical Trials Arena. Retrieved from [Link]

  • Neuroprotective Role of Sovateltide in Ischemic Stroke: A Review of Preclinical and Clinical Evidence. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • Neuroprotective Role of Sovateltide in Ischemic Stroke: A Review of Preclinical and Clinical Evidence. (2025, August 6). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Sovateltide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Efficacy of Sovateltide (PMZ-1620) in Patients of Acute Ischemic Stroke. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • SOVATELTIDE THE LATEST DRUG FOR THE TREATMENT OF CEREBRAL ISCHEMIC STROKE. (n.d.). TIJER.org. Retrieved from [Link]

  • Interim Analysis Suggests Sovateltide Is Successful in Acute Ischemic Stroke. (2020, May 14). NeurologyLive. Retrieved from [Link]

  • Assess the Safety and Efficacy of Sovateltide in Patients With Acute Cerebral Ischemic Stroke. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Clinical Phase III Trial Results Demonstrating Sovateltide's Efficacy to Treat Acute Cerebral Ischemic Stroke Presented at The International Stroke Conference 2023. (2023, February 10). PR Newswire. Retrieved from [Link]

  • Study to Assess the Safety and Efficacy of Sovateltide in... (2025, December 30). Clinical Trial Discovery. Retrieved from [Link]

  • Assess the Safety and Efficacy of Sovateltide in Patients With Acute Cerebral Ischemic Stroke. (2025, December 25). CenterWatch. Retrieved from [Link]

  • Ginsberg, M. D. (2007, June 15). Life after cerovive: a personal perspective on ischemic neuroprotection in the post-NXY-059 era. PubMed. Retrieved from [Link]

  • Pharmazz Inc. Announces Enrollment of First Patient in Phase 3 Clinical Trial of Sovateltide for Treating Patients with Cerebral Ischemic Stroke. (2025, July 29). FirstWord Pharma. Retrieved from [Link]

  • Ceruvia Lifesciences Submits FDA Investigational New Drug Application for Psilocybin Obsessive-Compulsive Disorder Program. (2022, May 24). BioSpace. Retrieved from [Link]

  • Sovateltide Improved Neurologic Outcomes for Ischemic Stroke. (2023, February 16). Practical Neurology. Retrieved from [Link]

  • What clinical trials have been conducted for Sovateltide? (2025, March 17). Patsnap Synapse. Retrieved from [Link]

  • Gulati, A., et al. (2020, August 21). Efficacy of sovateltide (IRL-1620) in a multicenter randomized controlled clinical trial in patients with acute cerebral ischemic stroke. medRxiv.org. Retrieved from [Link]

  • Study to Assess the Safety and Efficacy of Sovateltide in Patients With Acute Cerebral Ischemic Stroke. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • What's the difference? Endpoints versus outcomes in clinical trials. (2024, February 20). Ten Bridge Communications. Retrieved from [Link]

  • Clinical Outcomes versus Surrogate Endpoints. (2021, May 25). The DAE. Retrieved from [Link]

  • Investigational New Drug (IND) Application. (n.d.). FDA. Retrieved from [Link]

  • A Special Protocol Assessment Agreement Reached with the U.S. Food and Drug Administration for Phase 3 clinical trial of Sovateltide for the treatment of acute cerebral ischemic stroke patients. (2023, October 2). BioSpace. Retrieved from [Link]

  • Endpoints in Cardiovascular Trials. (n.d.). FDA. Retrieved from [Link]

  • Sovateltide: First Approval. (n.d.). ResearchGate. Retrieved from [Link]

  • Sovateltide: First Approval. (2023, September 15). PubMed. Retrieved from [Link]

  • Submitting Investigational New Drug (IND) Applications to the FDA. (2021). University of Illinois Chicago. Retrieved from [Link]

  • Discontinuation of antiplatelet treatment and risk of recurrent stroke and all-cause death: a cohort study. (n.d.). PubMed. Retrieved from [Link]

  • Patients Who Stop Using Statins After Stroke Increase Risk Of Death. (2007, August 31). ScienceDaily. Retrieved from [Link]

  • How To Submit An Investigational New Drug (IND) Application. (2023, August 30). Kivo. Retrieved from [Link]

  • Discontinuing Statins Can Be Dangerous for Some Stroke Patients. (2017, August 16). U.S. Pharmacist. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Preparation and Optimization of Disufenton Sodium for In Vitro Assays

Here is a detailed technical guide for the preparation and application of Disufenton sodium (also known as NXY-059 , Cerovive , or OKN-007 ) in cell culture environments. Executive Summary & Compound Profile Disufenton s...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed technical guide for the preparation and application of Disufenton sodium (also known as NXY-059 , Cerovive , or OKN-007 ) in cell culture environments.

Executive Summary & Compound Profile

Disufenton sodium (Chemical Name: Disodium 4-[(tert-butylimino)methyl]benzene-1,3-disulfonate N-oxide) is a nitrone-based free radical spin trap.[1] Originally developed as a neuroprotectant for ischemic stroke (under the code NXY-059 ), it has recently gained significant traction in oncology (as OKN-007 ) for its ability to inhibit Sulfatase 2 (SULF2) , a key regulator of the tumor microenvironment in glioblastoma and hepatocellular carcinoma.[1]

Unlike many lipophilic small molecules that strictly require DMSO, Disufenton sodium is a disulfonyl derivative, rendering it highly water-soluble.[1] This protocol addresses the specific handling requirements to maintain the stability of the nitrone moiety, which is sensitive to hydrolysis and oxidation.

Physicochemical Properties Table[1][2]
PropertySpecification
CAS Number 168021-79-2
Formula C₁₁H₁₃NNa₂O₇S₂
Molecular Weight 381.33 g/mol
Appearance White to off-white powder
Solubility (Water/PBS) ≥ 50 mg/mL (Highly Soluble)
Solubility (DMSO) Soluble (approx. 25 mg/mL), but hygroscopic nature requires caution
Stability Hygroscopic; Nitrone group sensitive to light and low pH
Primary Targets ROS (Spin Trap), SULF2 (Enzyme Inhibitor)

Preparation of Stock Solutions[2][5]

Solvent Selection Strategy

Authoritative Insight: While DMSO is the standard solvent for small molecule screening, Disufenton sodium is best prepared in aqueous buffers (PBS or sterile water) for immediate use.[1]

  • Why? The disodium salt form is highly polar.[1] Using water eliminates the confounding variable of DMSO cytotoxicity (vehicle effects), which is critical when studying oxidative stress or sensitive neuro-glial cultures.[1]

  • When to use DMSO: Use DMSO only if you require a highly concentrated cryo-stock (>50 mM) for long-term storage, as aqueous nitrone solutions can degrade faster over months.[1]

Protocol: 50 mM Aqueous Stock Solution (Recommended)

Target Volume: 10 mL Target Concentration: 50 mM[1]

  • Weighing: Accurately weigh 190.67 mg of Disufenton sodium powder.

    • Note: The compound is hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1]

  • Solubilization: Add 8.0 mL of sterile, tissue-culture grade PBS (pH 7.4) or double-distilled water.

  • Mixing: Vortex gently for 30–60 seconds. The powder should dissolve rapidly.[1]

    • Observation: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at ambient temperature for 2 minutes.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with the remaining solvent.

  • Sterilization (Critical):

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.[1]

    • Why PES? Nylon filters may bind charged sulfonated compounds; PES has low protein/drug binding affinity.[1]

  • Aliquoting: Dispense into light-protected (amber) microtubes (e.g., 500 µL aliquots) to avoid freeze-thaw cycles.

Storage Conditions
  • Short Term (1–2 weeks): 4°C (Protect from light).

  • Long Term (6 months): -20°C or -80°C.[1][2]

  • Warning: Do not store aqueous stocks for >6 months. The nitrone functionality can hydrolyze to form aldehydes and hydroxylamines, which are cytotoxic artifacts.[1]

Cell Culture Application Protocol

Dosing Strategy

The effective concentration of Disufenton sodium varies significantly by application.[1] You must distinguish between its role as a spin trap (stoichiometric scavenging) and an enzyme inhibitor (signaling modulation).[1]

ApplicationTypical Concentration RangeMechanism
Neuroprotection (Ischemia) 100 µM – 3 mMROS Scavenging (Spin Trapping)
Oncology (Glioblastoma/HCC) 500 µM – 5 mMSULF2 Inhibition / Mitochondrial modulation
Endothelial Permeability 250 µM – 1 mMBBB Integrity preservation
Treatment Workflow (Adherent Cells)[1]
  • Seeding: Plate cells (e.g., U87MG, HepG2, or Primary Neurons) and allow them to adhere for 24 hours.[1]

  • Preparation of Working Medium:

    • Thaw the 50 mM stock aliquot on ice.

    • Dilute directly into pre-warmed complete culture medium.

    • Example: For a 1 mM treatment, add 20 µL of 50 mM stock to 980 µL of medium.[1]

  • Application: Aspirate old media and add the drug-containing media.

  • Incubation:

    • ROS Assays: Short-term (1–6 hours) for acute oxidative stress (e.g., H₂O₂ challenge).[1]

    • Anti-proliferation (SULF2): Long-term (24–72 hours).[1] Refresh media every 48 hours as the nitrone may deplete if ROS levels are high.[1]

Mechanistic Visualization (SULF2 & ROS Pathways)

The following diagram illustrates the dual mechanism of action for Disufenton sodium (OKN-007), highlighting its intervention in the SULF2-mediated release of growth factors and direct ROS scavenging.

DisufentonMechanism cluster_ROS Neuroprotection / Cytoprotection cluster_Oncology Oncology (SULF2 Inhibition) Disufenton Disufenton Sodium (OKN-007 / NXY-059) ROS Reactive Oxygen Species (Superoxide / Hydroxyl Radicals) Disufenton->ROS Scavenges MitoDamage Mitochondrial Dysfunction & Apoptosis Disufenton->MitoDamage Prevents SULF2 SULF2 Enzyme (Endoglucosamine-6-sulfatase) Disufenton->SULF2 Inhibits ROS->MitoDamage Causes SpinAdduct Stable Spin Adduct (Non-toxic) ROS->SpinAdduct Forms HSPG HSPG Desulfation (ECM Remodeling) SULF2->HSPG Catalyzes LigandRelease Release of Heparin-Bound Ligands (VEGF, Wnt, TGF-β) HSPG->LigandRelease Triggers Signaling Downstream Signaling (SMAD2/3, GLI1, PI3K) LigandRelease->Signaling Activates TumorGrowth Tumor Angiogenesis & Proliferation Signaling->TumorGrowth Promotes

Figure 1: Dual mechanism of Disufenton Sodium.[1] Left branch depicts ROS scavenging (neuroprotection); Right branch depicts SULF2 inhibition preventing ligand release from the Extracellular Matrix (oncology).[1]

Troubleshooting & Self-Validation

pH Drift[1]
  • Issue: High concentrations (>5 mM) of the disodium salt may shift the pH of weakly buffered media (like DMEM without HEPES) toward alkalinity.[1]

  • Validation: Always check the color of the phenol red in your media upon drug addition.[1] If it turns violet/magenta, the pH is >7.6.[1]

  • Correction: Use media supplemented with 25 mM HEPES to maintain physiological pH.

Stability Verification (UV-Vis)[1]
  • Protocol: To verify if your stock solution has degraded, measure absorbance.[1] The nitrone moiety has a characteristic absorption.[1]

  • Check: A significant loss of absorbance at ~290–300 nm or the appearance of new peaks indicates hydrolysis.[1]

In Vivo Translation Note[1]
  • If moving from cell culture to animal models, Disufenton sodium is orally bioavailable (as OKN-007) and crosses the Blood-Brain Barrier (BBB).[1][3]

  • Vehicle: For in vivo work, dissolve in 0.9% Saline.[1] Do not use DMSO for IP/IV injections if possible, as the compound is sufficiently soluble in saline.[1]

References

  • PubChem. (2025).[1][4] Disufenton Sodium Compound Summary. National Library of Medicine.[1] [Link][1]

  • Towner, R. A., et al. (2013).[1] The human sulfatase 2 inhibitor 2,4-disulfonylphenyl-tert-butylnitrone (OKN-007) has an antitumor effect in hepatocellular carcinoma.[1] Genes, Chromosomes and Cancer.[1] [Link]

  • Floyd, R. A., et al. (2008).[1] Nitrone spin traps: a review of the mechanisms of their biological activity. Free Radical Biology and Medicine. [Link]

Sources

Application

Application Note: OKN-007 (2,4-Disulfophenyl-N-tert-butylnitrone) for Glioblastoma Research in Rat Models

Topic: Dosage and administration of OKN-007 in rats Content Type: Application Note & Protocol [1] Abstract This guide defines the standardized protocol for the preparation, dosage, and administration of OKN-007 (2,4-disu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dosage and administration of OKN-007 in rats Content Type: Application Note & Protocol

[1]

Abstract

This guide defines the standardized protocol for the preparation, dosage, and administration of OKN-007 (2,4-disulfophenyl-N-tert-butylnitrone) in Rattus norvegicus models. OKN-007 is a nitrone-based spin trap demonstrating significant efficacy in high-grade gliomas (HGG), particularly Glioblastoma Multiforme (GBM). Unlike traditional alkylating agents, OKN-007 functions through a dual mechanism: (1) direct scavenging of reactive oxygen species (ROS) and (2) downregulation of the Sulfatase-2 (SULF2) and TGF-


1 signaling axes. This protocol details the "Gold Standard" chronic oral administration method via drinking water, validated to achieve therapeutic plasma levels (~18 mg/kg/day) capable of crossing the blood-brain barrier (BBB) and reducing tumor burden.

Mechanism of Action (MOA)

OKN-007 distinguishes itself from standard chemotherapy by targeting the tumor microenvironment (TME) and oxidative stress pathways rather than DNA alkylation alone.

Core Mechanistic Pillars:
  • ROS Scavenging: Acts as a spin trap for free radicals, reducing oxidative stress that drives tumor progression.

  • SULF2 Inhibition: Downregulates SULF2 expression, which normally liberates heparin-binding growth factors (HB-GFs) from the extracellular matrix (ECM).

  • ECM Remodeling: Through the TGF-

    
    1 pathway, it downregulates collagen and ECM-associated genes, normalizing the tumor vasculature.
    
  • BBB Modulation: Transiently increases BBB permeability (approx. 1-2 hour window post-administration), potentially enhancing the delivery of co-administered therapeutics like Temozolomide (TMZ).

MOA Pathway Diagram

OKN007_MOA cluster_legend Legend OKN OKN-007 (Nitrone Spin Trap) ROS Reactive Oxygen Species (ROS) OKN->ROS Scavenges SULF2 SULF2 (Sulfatase-2) OKN->SULF2 Downregulates HIF1 HIF-1α / Glut-1 OKN->HIF1 Reduces Apop Apoptosis (Cleaved Caspase-3) OKN->Apop Increases ROS->HIF1 Stabilizes TGF TGF-β1 Pathway SULF2->TGF Activates Angio Angiogenesis (CD34, MVD) SULF2->Angio Promotes ECM Extracellular Matrix (ECM) Stiffness TGF->ECM Increases ECM->Angio Promotes Tumor Tumor Regression & Normalized Vasculature ECM->Tumor Normalization Angio->Tumor Reduction leads to Apop->Tumor Increase leads to key Blue: Drug | Red: Target | Yellow: Pathway | Green: Outcome

Figure 1: Mechanistic cascade of OKN-007.[1][2][3][4][5][6][7] The drug acts upstream to inhibit ROS and SULF2, leading to downstream suppression of angiogenesis and induction of apoptosis.

Formulation & Solubility

  • Chemical Name: 2,4-disulfophenyl-N-tert-butylnitrone (Disufenton sodium)

  • Appearance: White to off-white hygroscopic powder.

  • Solubility: Highly water-soluble (>50 mg/mL).

  • Stability:

    • Powder: Store at -20°C, protected from light and moisture.

    • Solution (Water): Stable for 48 hours at room temperature; however, fresh preparation every 2 days is required to prevent degradation or bacterial growth in drinking bottles.

  • Vehicle: Autoclaved tap water or sterile drinking water (for oral chronic); Phosphate Buffered Saline (PBS) (for IV).

Dosage & Administration Protocols

Protocol A: Chronic Oral Administration (Preferred)

This is the standard method for long-term efficacy studies (e.g., F98, C6, or U87 glioma models). It minimizes stress associated with daily gavage.

ParameterSpecification
Target Dosage 10 – 18 mg/kg/day
Concentration 0.018% w/v (0.18 mg/mL) in drinking water
Preparation Dissolve 180 mg of OKN-007 in 1 Liter of drinking water.
Frequency Continuous access (ad libitum).
Refresh Rate Replace water bottles with fresh solution every 2 days .
Start Time Typically Day 13–15 post-implantation (when tumor volume ≈ 10–15 mm³).[8][5]
Duration Until study endpoint (survival or tumor volume limit).

Calculation Logic:

  • Average Rat Weight: ~250 g (0.25 kg).

  • Average Daily Water Consumption: ~25–30 mL/day.

  • Intake:

    
    .
    
  • Dosage:

    
    .
    
  • Note: Consumption varies.[8][9][10][11] Weigh water bottles daily to calculate precise intake.[2][5] The literature consensus centers on ~18 mg/kg/day as the effective therapeutic window.

Protocol B: Intravenous (IV) Administration (PK/Acute)

Used for pharmacokinetic studies or when precise bolus timing is required (e.g., BBB opening studies).

ParameterSpecification
Dosage 18 mg/kg (Single Bolus)
Concentration 4.5 mg/mL in sterile PBS (adjust based on injection volume).
Injection Vol. ~1 mL per 250g rat (Standard: 4 mL/kg).
Route Lateral Tail Vein.
PK Profile Half-life (

):
~2.8 hours.[3][4] Clearance: Majority cleared from blood < 4 hours.[6]

Experimental Workflow: Efficacy Study

This workflow describes a typical efficacy study using the F98 orthotopic glioma model.

Step-by-Step Protocol
  • Tumor Implantation (Day 0):

    • Stereotactically implant glioma cells (e.g., F98,

      
       cells) into the right caudate nucleus.
      
  • Recovery & Monitoring (Day 1–13):

    • Monitor weight daily.[8][2][5][9][11]

    • Day 13: Perform baseline MRI (T2-weighted) to confirm tumor presence and volume (target: 10–50 mm³).

  • Group Randomization (Day 14):

    • Group 1 (Control): Normal drinking water.[8][1][2][5]

    • Group 2 (Treatment): OKN-007 (0.018% w/v) in drinking water.[1][2][5][7]

  • Treatment Phase (Day 15 – Endpoint):

    • Daily: Weigh water bottles to track consumption (mL) and calculate drug intake (mg/kg).

    • Every 2 Days: Prepare fresh OKN-007 solution.

    • Weekly: MRI monitoring for tumor volume and Apparent Diffusion Coefficient (ADC) maps.

  • Endpoint Analysis:

    • Euthanize when rats display neurological signs or lose >20% body weight.

    • Histology: H&E (necrosis), Ki-67 (proliferation), CD34 (angiogenesis), Cleaved Caspase-3 (apoptosis).

Experimental Workflow Diagram

OKN_Workflow cluster_treatment Treatment Phase (Continuous) Start Day 0: Tumor Implantation Recov Day 1-13: Recovery & Growth Start->Recov MRI_Base Day 13-14: Baseline MRI (Confirm 10-50mm³) Recov->MRI_Base Prep Prep 0.018% Solution (Fresh every 48h) MRI_Base->Prep Start Day 15 Admin Ad Libitum Access (Target: 18 mg/kg/day) Prep->Admin Measure Daily: Weigh Bottle Weekly: MRI Admin->Measure End Endpoint: Histology & Survival Measure->End Tumor Burden Limit

Figure 2: Chronological workflow for OKN-007 administration in an orthotopic rat glioma model.

Safety & Monitoring

OKN-007 has an excellent safety profile in rodents.[3]

  • Toxicity: No significant toxicity (weight loss, organ damage) reported at 18 mg/kg/day chronic dosing.

  • Side Effects: Minimal. Monitor for signs of dehydration if water palatability is an issue (rare; OKN-007 is generally tasteless/odorless in solution).

  • Controls: Always run a vehicle control group (normal water) as environmental enrichment or stress from bottle changes can affect outcomes.

References

  • Towner, R. A., et al. (2013). OKN-007 decreases tumor necrosis and tumor cell proliferation and increases apoptosis in a preclinical F98 rat glioma model. Journal of Neurosurgery.

  • Towner, R. A., et al. (2015). OKN-007 decreases free radical levels in a preclinical F98 rat glioma model. Free Radical Biology and Medicine.

  • Zheng, S., et al. (2022). OKN-007 Alters Protein Expression Profiles in High-Grade Gliomas: Mass Spectral Analysis of Blood Sera. Biomolecules.[2][4][5][9][11][12][13][14]

  • Towner, R. A., et al. (2021). Temporary opening of the blood-brain barrier with the nitrone compound OKN-007.[6] American Journal of Nuclear Medicine and Molecular Imaging.

  • ClinicalTrials.gov. Phase 1b Clinical Trial of OKN-007 in Recurrent Malignant Glioma (NCT01672463).

Sources

Method

Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of Disufenton

Introduction: Unveiling the Anti-Angiogenic Potential of Disufenton Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Anti-Angiogenic Potential of Disufenton

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing. However, in pathological conditions such as cancer, uncontrolled angiogenesis fuels tumor growth and metastasis. Consequently, inhibiting angiogenesis has emerged as a crucial therapeutic strategy in oncology.

Disufenton (also known as NXY-059 or OKN-007) is a nitrone-based free radical scavenger initially investigated for its neuroprotective properties.[1][2][3] Emerging evidence now points towards its potential as an anti-cancer agent, with research indicating its ability to inhibit cancer cell proliferation and migration.[4] Mechanistically, Disufenton has been identified as an inhibitor of sulfatase 2 (SULF2), an extracellular enzyme that modulates the sulfation status of heparan sulfate proteoglycans (HSPGs).[4] This is a critical insight, as HSPGs are key regulators of various signaling pathways implicated in angiogenesis, including those mediated by Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[5][6][7] Specifically, SULF2 has been shown to promote angiogenesis in hepatocellular carcinoma by upregulating periostin through a TGFβ1/SMAD-dependent mechanism.[5] Furthermore, Disufenton has been observed to suppress TGFB1/SMAD2 and Hedgehog/GLI1 signaling, both of which are also implicated in the intricate regulation of blood vessel formation.[4][8][9]

These mechanistic links provide a strong rationale for investigating the direct anti-angiogenic properties of Disufenton. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the anti-angiogenic effects of Disufenton using a suite of validated in vitro, ex vivo, and in vivo experimental models. The proposed workflow is designed to provide a multi-faceted evaluation of Disufenton's impact on key steps of the angiogenic cascade.

Experimental Strategy: A Multi-tiered Approach

A robust assessment of a compound's anti-angiogenic activity necessitates a hierarchical testing strategy. We propose a workflow that begins with fundamental in vitro assays to evaluate direct effects on endothelial cells, progresses to a more complex ex vivo organotypic model, and culminates in in vivo validation.

G a Endothelial Cell Proliferation Assay d Aortic Ring Assay a->d Confirms anti-proliferative effect in a tissue context b Endothelial Cell Migration Assay b->d Validates anti-migratory effect on sprouting vessels c Endothelial Cell Tube Formation Assay c->d Assesses impact on 3D vessel organization e Chick Chorioallantoic Membrane (CAM) Assay d->e Translates findings to a living vascular network f Matrigel Plug Assay d->f Provides quantitative in vivo angiogenesis data in mammals

Caption: Proposed experimental workflow for assessing the anti-angiogenic effects of Disufenton.

I. In Vitro Assessment of Anti-Angiogenic Activity

In vitro assays are foundational for dissecting the specific cellular mechanisms by which Disufenton may inhibit angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized primary cell line for these studies.

Endothelial Cell Proliferation Assay

Scientific Rationale: Endothelial cell proliferation is a prerequisite for the formation of new blood vessels. This assay will determine if Disufenton has a direct cytostatic or cytotoxic effect on endothelial cells.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM) and allow them to adhere overnight.

  • Treatment: Replace the medium with EGM containing various concentrations of Disufenton (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for anti-proliferative effects (e.g., Suramin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification: Assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value for Disufenton.

Treatment GroupDisufenton Conc. (µM)Absorbance (570 nm)% Proliferation Inhibition
Vehicle Control01.25 ± 0.080%
Disufenton0.11.22 ± 0.072.4%
Disufenton11.10 ± 0.0612%
Disufenton100.85 ± 0.0532%
Disufenton500.50 ± 0.0460%
Disufenton1000.25 ± 0.0380%
Positive Control (Suramin)100 µM0.30 ± 0.0376%
Caption: Example data table for an endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Scientific Rationale: The migration of endothelial cells is a critical step in the invasion of surrounding tissue to form new vascular sprouts. This assay evaluates the effect of Disufenton on endothelial cell motility.

Protocol:

  • Confluent Monolayer: Grow HUVECs to a confluent monolayer in a 24-well plate.

  • Wound Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and replace the medium with EGM containing different concentrations of Disufenton.

  • Imaging: Capture images of the wound at time 0 and after 12-24 hours of incubation.

  • Quantification: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of wound closure for each treatment group compared to the vehicle control.

Endothelial Cell Tube Formation Assay

Scientific Rationale: This assay assesses the ability of endothelial cells to differentiate and form three-dimensional capillary-like structures, a hallmark of angiogenesis.

Protocol:

  • Matrigel Coating: Thaw Matrigel (a basement membrane extract) on ice and coat the wells of a 96-well plate.[1][10] Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in EGM containing various concentrations of Disufenton.

  • Incubation: Incubate for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging: Visualize and photograph the tube networks using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using specialized software.

  • Data Analysis: Compare the tube formation parameters in Disufenton-treated groups to the vehicle control.

II. Ex Vivo Assessment: The Aortic Ring Assay

Scientific Rationale: The aortic ring assay provides a more physiologically relevant model than 2D cell cultures by maintaining the cellular heterogeneity and architecture of a blood vessel.[11][12][13][14] This assay evaluates the effect of Disufenton on the sprouting of new microvessels from an existing vessel.

Protocol:

  • Aorta Excision: Aseptically dissect the thoracic aorta from a sacrificed rat or mouse.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix within a 48-well plate.[11][13]

  • Treatment: Overlay the embedded rings with culture medium containing different concentrations of Disufenton.

  • Incubation and Observation: Incubate for 7-14 days, replacing the medium every 2-3 days. Monitor and photograph the outgrowth of microvessels from the aortic rings.

  • Quantification: Measure the length and density of the sprouting microvessels using image analysis software.

  • Data Analysis: Compare the extent of microvessel sprouting in the Disufenton-treated groups to the vehicle control.

III. In Vivo Validation of Anti-Angiogenic Effects

In vivo models are indispensable for confirming the anti-angiogenic activity of Disufenton in a complex physiological environment.

Chick Chorioallantoic Membrane (CAM) Assay

Scientific Rationale: The CAM of a developing chicken embryo is a highly vascularized extraembryonic membrane that serves as an excellent model to study angiogenesis in vivo.[15][16][17] It is a rapid, cost-effective, and well-established assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 7, place a sterile filter paper disc or a carrier of choice saturated with different concentrations of Disufenton onto the CAM. A pro-angiogenic factor like bFGF can be used as a positive control for neovascularization.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Quantification: On day 9 or 10, open the egg and examine the CAM for changes in vascularization around the application site. Quantify the number of blood vessel branch points within a defined area.

  • Data Analysis: Compare the vessel density in the Disufenton-treated groups to the vehicle control.

Matrigel Plug Assay

Scientific Rationale: This assay provides a quantitative measure of neovascularization in a mammalian system.[2][18][19] A Matrigel plug containing pro-angiogenic factors is implanted subcutaneously in mice, and the subsequent infiltration of host endothelial cells and formation of new blood vessels is assessed.

Protocol:

  • Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and different concentrations of Disufenton on ice.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.

  • Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug over 7-14 days.

  • Plug Excision and Analysis: Excise the Matrigel plugs and quantify the extent of angiogenesis. This can be done by measuring the hemoglobin content within the plug (as an index of blood perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.

  • Data Analysis: Compare the hemoglobin content or microvessel density in the Disufenton-treated groups to the control group.

Treatment GroupDisufenton Conc. in PlugHemoglobin (mg/dL)Microvessel Density (vessels/mm²)
Vehicle Control05.2 ± 0.6125 ± 15
Disufenton10 µM3.8 ± 0.590 ± 12
Disufenton50 µM2.1 ± 0.455 ± 8
Disufenton100 µM1.0 ± 0.225 ± 5
Caption: Example data table for a Matrigel plug assay.

IV. Mechanistic Insights: Connecting Disufenton to Angiogenic Signaling

To understand how Disufenton exerts its anti-angiogenic effects, it is crucial to investigate its impact on key signaling pathways. Based on its known targets, the following pathway analysis is recommended.

Scientific Rationale: Disufenton's inhibition of SULF2 is expected to modulate signaling pathways that are dependent on heparan sulfate co-receptors, such as VEGF and TGF-β.[5][6][7] Additionally, its reported effects on TGF-β and Hedgehog signaling provide further avenues for investigation.[4][8][9]

G Disufenton Disufenton SULF2 SULF2 Disufenton->SULF2 Inhibits TGFb TGF-β Disufenton->TGFb Inhibits Hedgehog Hedgehog Signaling Disufenton->Hedgehog Inhibits HSPG Heparan Sulfate Proteoglycans (HSPG) SULF2->HSPG Modifies Sulfation VEGF VEGF HSPG->VEGF Presents to Receptor HSPG->TGFb Presents to Receptor VEGFR VEGFR VEGF->VEGFR TGFbR TGF-β Receptor TGFb->TGFbR SMO SMO/PTCH Hedgehog->SMO PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT SMAD SMAD Pathway TGFbR->SMAD GLI GLI Proteins SMO->GLI Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K_AKT->Angiogenesis SMAD->Angiogenesis GLI->Angiogenesis

Caption: Potential signaling pathways affected by Disufenton's anti-angiogenic activity.

Recommended Analysis:

  • Western Blotting: Following treatment of HUVECs with Disufenton, perform Western blot analysis to assess the phosphorylation status (and thus activity) of key downstream signaling proteins, including:

    • VEGF Pathway: p-VEGFR2, p-Akt, p-ERK.

    • TGF-β Pathway: p-SMAD2/3.

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of key angiogenic genes such as VEGFA, VEGFR2, and downstream targets of the TGF-β and Hedgehog pathways in Disufenton-treated HUVECs.

Conclusion

The protocols and experimental strategies outlined in this document provide a comprehensive framework for the systematic evaluation of Disufenton's anti-angiogenic properties. By progressing from targeted in vitro assays to more complex ex vivo and in vivo models, researchers can build a robust body of evidence to characterize the anti-angiogenic profile of this promising compound. Furthermore, mechanistic studies will be pivotal in elucidating the signaling pathways through which Disufenton exerts its effects, paving the way for its potential development as a novel anti-angiogenic therapeutic.

References

  • Vertex AI Search, based on an article about the antitumor effect of OKN-007 on HCC cells.
  • Disufenton sodium - Wikipedia. (URL: [Link])

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC. (URL: [Link])

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC. (URL: [Link])

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC. (URL: [Link])

  • Definition of disufenton sodium - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • In vivo Matrigel Plug Angiogenesis Assay - Bio-protocol. (URL: [Link])

  • VEGF Signaling Pathway - Cusabio. (URL: [Link])

  • Endothelial Cell Tube Formation Angiogenesis Assay. (URL: [Link])

  • Neuroprotective effects of free radical scavengers in stroke - PubMed. (URL: [Link])

  • TGF‑β signaling: A complex role in tumorigenesis (Review) - Spandidos Publications. (URL: [Link])

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray. (URL: [Link])

  • Transcriptional Induction of Periostin by a Sulfatase 2–TGFβ1–SMAD Signaling Axis Mediates Tumor Angiogenesis in Hepatocellular Carcinoma - AACR Journals. (URL: [Link])

  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo - Bio-protocol. (URL: [Link])

  • TGF-β Family Signaling in Tumor Angiogenesis | Lund University. (URL: [Link])

  • Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments. (URL: [Link])

  • Role of sulfatase 2 in lipoprotein metabolism and angiogenesis - PubMed. (URL: [Link])

  • A versatile in vivo chamber angiogenesis assay for measuring anti-angiogenic activity in mice - Spandidos Publications. (URL: [Link])

  • Transforming growth factor-beta signaling and tumor angiogenesis - IMR Press. (URL: [Link])

  • VEGF signaling: Role in angiogenesis and beyond - PubMed - NIH. (URL: [Link])

  • TGF-β Activation and Signaling in Angiogenesis - ResearchGate. (URL: [Link])

  • TGF-β receptor signaling pathways in angiogenesis; emerging targets for anti-angiogenesis therapy - PubMed. (URL: [Link])

  • Hedgehog signaling pathway is an influential factor on vascular biology: a review. (URL: [Link])

  • Endothelial cell transmigration and invasion assay - RegMedNet. (URL: [Link])

  • Endothelial cell tube formation assay (in vitro angiogenesis assay) - PromoCell. (URL: [Link])

  • Sonic hedgehog signaling promotes angiogenesis of endothelial progenitor cells to improve pressure ulcers healing by PI3K/AKT/eNOS signaling | Aging. (URL: [Link])

  • Matrigel Plug Assay of Angiogenesis in Mice (A) Experimental protocol.... - ResearchGate. (URL: [Link])

  • Canonical hedgehog signaling augments tumor angiogenesis by induction of VEGF-A in stromal perivascular cells | PNAS. (URL: [Link])

  • Incucyte® Chemotatic Transendothelial Migration Assay. (URL: [Link])

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays - Bio-protocol. (URL: [Link])

  • Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC. (URL: [Link])

  • In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC. (URL: [Link])

  • Aortic Ring Assay - PMC - NIH. (URL: [Link])

  • Elucidating the multifaceted role and therapeutic potential of Sulf-2 in human tumor biology. (URL: [Link])

  • The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC. (URL: [Link])

  • Matrigel Plug Angiogenesis Assay - Creative Bioarray. (URL: [Link])

  • Context Dependent Sulf1/Sulf2 Functional Divergence in Endothelial Cell Activity - MDPI. (URL: [Link])

  • Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays. (URL: [Link])

  • In vivo models of angiogenesis - PMC. (URL: [Link])

  • [Link] 1 General Matrigel Angiogenesis Assay Each animal wi. (URL: [Link])

  • Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma - JoVE. (URL: [Link])

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Application

Application Note: Measuring Apoptosis in Cancer Cells Treated with Disufenton (OKN-007)

Executive Summary & Mechanistic Rationale Disufenton sodium (also known as NXY-059 , Cerovive , or the investigational cancer agent OKN-007 ) was historically developed as a neuroprotective spin-trap agent for stroke.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Disufenton sodium (also known as NXY-059 , Cerovive , or the investigational cancer agent OKN-007 ) was historically developed as a neuroprotective spin-trap agent for stroke.[1] However, recent repurposing efforts have identified it as a potent inhibitor of Sulfatase-2 (SULF2) , an enzyme overexpressed in onco-driven malignancies such as Glioblastoma Multiforme (GBM) and Hepatocellular Carcinoma (HCC).

Unlike cytotoxic chemotherapies that induce apoptosis via massive DNA damage or ROS generation, Disufenton functions through growth factor deprivation . By inhibiting SULF2, Disufenton prevents the desulfation of Heparan Sulfate Proteoglycans (HSPGs) in the extracellular matrix (ECM). This prevents the liberation of sequestered growth factors (VEGF, FGF, PDGF), effectively starving the tumor cell of survival signals and triggering intrinsic apoptosis.

Mechanistic Pathway (SULF2 Inhibition)[2][3]

The following diagram illustrates the specific cascade by which Disufenton induces apoptosis, distinguishing it from its historical role as an antioxidant.

DisufentonMechanism Disufenton Disufenton (OKN-007) SULF2 SULF2 Enzyme (Extracellular) Disufenton->SULF2 Inhibits Apoptosis Apoptosis Induction (Caspase-3/7 cleavage) Disufenton->Apoptosis Indirect Induction via Signal Deprivation HSPG HSPG Desulfation (6-O-sulfate removal) SULF2->HSPG Catalyzes GF_Release Release of Ligands (VEGF, FGF, PDGF) HSPG->GF_Release Facilitates RTK RTK Activation (Receptor Tyrosine Kinases) GF_Release->RTK Binds Signaling Pro-Survival Signaling (PI3K/Akt, MAPK) RTK->Signaling Activates Signaling->Apoptosis Inhibits (Survival)

Figure 1: Mechanism of Action. Disufenton inhibits SULF2, blocking the release of growth factors from the ECM, thereby downregulating survival pathways (PI3K/Akt) and permitting apoptotic cell death.

Experimental Design & Pre-Validation

Cell Line Selection

Disufenton efficacy is highly context-dependent. It is critical to select cell lines that overexpress SULF2.

  • Recommended Models: U87MG (Glioblastoma), GL261 (Murine Glioma), HepG2 (Liver).

  • Negative Control: Normal astrocytes or SULF2-knockout lines (CRISPR-Cas9 generated) to verify target specificity.

Reagent Preparation (Critical Step)

Disufenton sodium is highly soluble in water but prone to oxidation if mishandled.

  • Stock Solution: Dissolve in sterile PBS or ddH2O to 50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: In vitro IC50 values for OKN-007 are often higher than standard cytotoxics (range: 0.5 mM – 5 mM depending on duration). Note: High concentrations are required to mimic the continuous infusion plasma levels achieved in vivo.

Protocol: Multiplexed Apoptosis Assay

This protocol uses a dual-readout system: Annexin V (early apoptosis) and Caspase-3/7 Activity (execution phase). This is superior to MTT/CCK-8 assays, which cannot distinguish between cytostasis (common with SULF2 inhibitors) and true apoptosis.

Materials
  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay (Luminescent)

  • Flow Cytometer (e.g., BD FACSCelesta)

  • Disufenton Sodium (OKN-007)[1][2][3][4]

Step-by-Step Workflow
Phase 1: Treatment
  • Seeding: Plate U87MG cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Dosing: Treat cells with Disufenton at increasing concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0 mM).

    • Expert Tip: Include a Temozolomide (TMZ) co-treatment arm. Disufenton is reported to reverse TMZ resistance.

  • Incubation: Incubate for 48 to 72 hours .

    • Rationale: Disufenton acts by starving cells of growth factors. This is a slow process compared to direct DNA damage. 24 hours is often insufficient to observe significant apoptosis.

Phase 2: Flow Cytometry (Annexin V/PI)
  • Harvest: Collect media (containing floating dead cells) and trypsinize adherent cells. Combine into a single tube.

  • Wash: Centrifuge at 300 x g for 5 min; wash twice with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Acquire 10,000 events.

    • Q4 (Annexin-/PI-): Live

    • Q3 (Annexin+/PI-): Early Apoptosis (Key metric for Disufenton)

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

Phase 3: Caspase 3/7 Confirmation
  • Plate cells in a white-walled 96-well plate.

  • Treat as above.

  • Add Caspase-Glo® reagent (1:1 ratio with media).

  • Shake for 30 seconds; incubate 1 hour.

  • Measure luminescence.

Mechanistic Validation: The "Self-Validating" Step

To prove that the observed apoptosis is due to Disufenton's specific mechanism (SULF2 inhibition) and not generic toxicity or osmotic stress from high concentrations, you must validate the pathway.

Protocol: Western Blot for Downstream Targets

Disufenton treatment should result in the downregulation of pathways normally activated by SULF2-released ligands.

Target Proteins:

  • SULF2: (Check expression levels).

  • p-AKT / Total AKT: (Disufenton should reduce p-AKT).

  • p-ERK / Total ERK: (Disufenton should reduce p-ERK).

  • Cleaved PARP: (Marker of final apoptosis).

Expected Results Table:

MarkerControl (Untreated)Disufenton TreatedInterpretation
SULF2 Activity HighInhibitedDrug engaged target
p-AKT (Ser473) HighDecreased Loss of survival signaling
Cleaved Caspase-3 AbsentPresent Apoptosis execution
ROS Levels ModerateDecreased Note: Disufenton is a spin trap.[2][5] Unlike Chemo, it reduces ROS.
Critical Control: ROS Measurement

Since Disufenton is a nitrone spin trap, it scavenges ROS.

  • Experiment: Stain with DCFDA (20 µM).

  • Result: You should see a decrease in ROS.

  • Logic Check: If you see massive ROS generation, the apoptosis is likely due to off-target toxicity, not the specific OKN-007 mechanism. This serves as a quality control step for your drug purity and concentration.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Cell Seeding (U87/GL261) Treat Disufenton Treatment (48-72h) Start->Treat Flow Flow Cytometry (Annexin V/PI) Treat->Flow West Western Blot (p-AKT, Cleaved PARP) Treat->West ROS ROS Assay (DCFDA - Expect Decrease) Treat->ROS Analysis Data Correlation (Apoptosis vs. Target Inhibition) Flow->Analysis West->Analysis ROS->Analysis

Figure 2: Experimental Workflow. Parallel assessment of phenotypic death (Flow), mechanistic cause (Western), and drug specificity (ROS reduction).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Apoptosis observed at 24h Mechanism is slow (starvation).Extend treatment to 72h or 96h.
High Necrosis (PI+ only) Drug concentration too high (Osmotic shock).Titrate dose down; ensure pH of media is unchanged after drug addition.
No decrease in p-AKT Cell line may be SULF2-independent.Verify SULF2 expression via qPCR before starting.
Precipitation in media Drug saturation.Disufenton sodium is soluble, but ensure stock is fully dissolved. Sonicate if necessary.[6]

References

  • National Cancer Institute (NCI). Disufenton Sodium (Code C47663). NCI Drug Dictionary.[4] Available at: [Link]

  • Towner, R. A., et al. (2013). OKN-007 decreases tumor necrosis factor-alpha and cell proliferation in a rat F98 glioma model. Journal of Magnetic Resonance Imaging. (Establishment of OKN-007 in Glioma).[1][2][4]

  • Floyd, R. A., et al. (2011). Anti-cancer activity of nitrones and observations on mechanism of action.[2] Anticancer Agents Med Chem. (Mechanistic grounding of Nitrones in cancer).

  • PubChem. Disufenton Sodium (Compound CID 6440181).[3] National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Disufenton (NXY-059) Technical Support Guide: Solubility and Handling

Welcome to the technical support center for Disufenton (NXY-059). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disufenton (NXY-059). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility and handling of Disufenton. Our goal is to anticipate and address the common challenges encountered during experimental workflows, ensuring the integrity and reproducibility of your results.

Introduction to Disufenton (NXY-059)

Disufenton, also known as NXY-059, is a nitrone-based, free-radical trapping agent that has been investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke.[1][2][3] Its mechanism of action involves scavenging cytotoxic free radicals, which are implicated in the pathophysiology of ischemic brain injury.[4] As a disodium salt, its solubility characteristics are a critical factor for successful experimental design, both in vitro and in vivo.

Quantitative Solubility Data

For quick reference, the following table summarizes the reported solubility of Disufenton in various common laboratory solvents. Note that values can vary slightly between suppliers due to differences in purity and the hydration state of the compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water≥ 50 mg/mL[5][6]≥ 131.12 mM[5][6]Readily soluble.
DMSO50 mg/mL[6]131.12 mM[6]May require warming and sonication. Use anhydrous DMSO.
PBS (pH 7.2)10 mg/mL[7]~26.22 mMSolubility is pH-dependent.
Ethanol2 mg/mL[7]~5.24 mMLimited solubility.
DMF20 mg/mL[7]~52.45 mM

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: I'm having trouble dissolving Disufenton in DMSO. The solution is cloudy, or I see undissolved particles.

Answer:

This is a common issue that can almost always be traced back to one of two factors: solvent quality or insufficient energy input during dissolution.

  • Causality: Disufenton's solubility in DMSO, while high, can be kinetically limited. Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your DMSO can significantly reduce the solubility of Disufenton.[6][8]

  • Troubleshooting Protocol:

    • Verify Solvent Quality: Always use fresh, anhydrous (or low water content) DMSO. If your stock bottle has been open for an extended period, consider using a fresh, sealed bottle.

    • Apply Gentle Heat: Warm the solution to 60°C in a water bath.[6] This will increase the kinetic energy of the solvent molecules, facilitating the breakdown of the crystal lattice of the solid Disufenton.

    • Use Sonication: A bath sonicator is an excellent tool for providing the mechanical agitation needed to break up small particles and enhance dissolution. Alternate between warming and sonicating for best results.

    • Step-wise Dissolution: Add the powdered Disufenton to the DMSO in portions while vortexing to prevent clumping.

Question 2: My Disufenton solution, which was clear initially, has formed a precipitate after being stored at 4°C or room temperature. What happened?

Answer:

This is indicative of the solution becoming supersaturated upon cooling. While heating can increase the amount of solute that dissolves, this higher concentration may not be stable at lower temperatures.

  • Causality: The solubility of most compounds, including Disufenton, is temperature-dependent. A solution prepared at an elevated temperature (e.g., 60°C) can hold more solute than it can at 4°C or room temperature. Upon cooling, the solubility limit decreases, and the excess compound precipitates out.

  • Preventative Measures & Solution:

    • Store at -20°C or -80°C: For long-term storage of stock solutions, aliquoting and freezing at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) is highly recommended.[6] This prevents precipitation and minimizes degradation from repeated freeze-thaw cycles.

    • Re-dissolving Precipitate: If precipitation has occurred, you can gently warm and sonicate the solution as described in the protocol above to bring the compound back into solution before making your working dilutions.

    • Consider Working Concentration: If you consistently observe precipitation, consider preparing a slightly less concentrated stock solution that remains stable at your desired short-term storage temperature.

Question 3: How should I prepare Disufenton for in vivo versus in vitro experiments?

Answer:

The choice of solvent and preparation method is critical and depends entirely on the experimental system.

  • For In Vitro Cell-Based Assays:

    • Recommended Vehicle: DMSO is a common choice for preparing high-concentration stock solutions. However, the final concentration of DMSO in your cell culture media should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Workflow:

      • Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 50 mg/mL or 131 mM).

      • Perform serial dilutions from this stock solution into your cell culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.

  • For In Vivo Administration:

    • Recommended Vehicle: Aqueous-based vehicles like saline are preferred for in vivo use to avoid the toxicity associated with organic solvents. Disufenton is highly soluble in water.[5][9]

    • Workflow:

      • Directly dissolve the Disufenton powder in sterile saline (0.9% NaCl).[8]

      • In some studies, the pH of the solution has been buffered to neutral with sodium bicarbonate, which is good practice for physiological compatibility.[10]

      • Sterilize the final solution by passing it through a 0.22 µm syringe filter before administration.[6]

Question 4: I am concerned about the stability of Disufenton in my aqueous working solution during a long-term cell culture experiment. Is this a valid concern?

Answer:

Yes, this is a valid and important consideration. The stability of any compound in an aqueous, physiologically-active environment (like cell culture media at 37°C) should not be taken for granted.

  • Causality: Disufenton is a disulfonate salt, and sulfonate ions in aqueous solution are generally stable.[11] However, the core of Disufenton's function is as a free radical scavenger.[3] Cell culture media, especially when exposed to light and containing various reactive components, can be a source of free radicals. Over time, the Disufenton in your media could be consumed by reacting with these radicals, leading to a decrease in its effective concentration.

  • Experimental Design Considerations:

    • Medium Changes: For experiments lasting several days, it is advisable to perform regular media changes with freshly prepared Disufenton to ensure a consistent concentration.

    • Control for Degradation: Include appropriate controls in your experiment. For example, you could compare the effects of a single initial dose with a regimen of repeated dosing to see if it impacts the outcome.

    • Minimize Light Exposure: Protect your plates and media from unnecessary light exposure, as light can catalyze the formation of free radicals in the media.

Experimental Workflow Diagram

The following diagram outlines the decision-making process for preparing and using Disufenton solutions.

Disufenton_Workflow cluster_prep Stock Solution Preparation cluster_application Experimental Application start Start: Weigh Disufenton Powder choose_solvent Choose Primary Solvent start->choose_solvent dissolve_dmso Dissolve in Anhydrous DMSO choose_solvent->dissolve_dmso For high conc. stock dissolve_water Dissolve in Sterile Water/Saline choose_solvent->dissolve_water For direct in vivo use heat_sonicate Gentle Warming (60°C) & Sonication dissolve_dmso->heat_sonicate check_clarity Is Solution Clear? dissolve_water->check_clarity filter_sterilize Filter Sterilize (0.22 µm) dissolve_water->filter_sterilize heat_sonicate->check_clarity check_clarity->heat_sonicate No, re-process store Aliquot & Store at -80°C check_clarity->store Yes choose_exp Select Experiment Type store->choose_exp invitro In Vitro (Cell Culture) choose_exp->invitro invivo In Vivo (Animal Model) choose_exp->invivo dilute_media Dilute DMSO Stock into Media (Final DMSO < 0.1%) invitro->dilute_media end_invivo Administer invivo->end_invivo end_invitro Add to Cells dilute_media->end_invitro filter_sterilize->invivo

Caption: Decision workflow for Disufenton (NXY-059) solution preparation.

References

  • BioCrick. (n.d.). NXY-059. Retrieved from [Link]

  • Zhao, Z., & Steinberg, G. K. (2023). Neuroprotective agents in acute ischemic stroke.
  • Maples, K. R., Green, A. R., & Floyd, R. A. (2004). Nitrone-related therapeutics: potential of NXY-059 for the treatment of acute ischaemic stroke. CNS drugs, 18(15), 1071–1084.
  • Maples, K. R., Green, A. R., & Floyd, R. A. (2004). Nitrone-related therapeutics: potential of NXY-059 for the treatment of acute ischaemic stroke. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of NXY-059 in stroke models. Retrieved from [Link]

  • Sydserff, S. G., Borelli, A. R., Green, A. R., & Philpott, K. L. (2002). Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window. British journal of pharmacology, 135(4), 1037–1047.
  • Lees, K. R., Zivin, J. A., Ashwood, T., Davalos, A., Davis, S. M., Diener, H. C., ... & Stroke-Acute Ischemic NXY Treatment II (SAINT II) Trial Investigators. (2007). NXY-059 for acute ischemic stroke. The New England journal of medicine, 357(6), 562–571.
  • Jaafar, A., Driouich, A., Lakbaibi, Z., & Jodeh, S. (2019). Degradation of Pollutant Dye in Aqueous Solution using Fenton Reaction: A DFT Study. International Journal of Innovative Technology and Exploring Engineering, 9(2), 54-58.
  • Shuaib, A., Lees, K. R., Lyden, P., Grotta, J., Davalos, A., Davis, S. M., ... & SAINT I and II Trial Investigators. (2008). NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials. Stroke, 39(4), 1352–1355.
  • Jaafar, A., Driouich, A., Lakbaibi, Z., & Jodeh, S. (2019). Degradation of Pollutant Dye in Aqueous Solution using Fenton Reaction: A DFT Study. ResearchGate. Retrieved from [Link]

  • Tongraar, A., & Rode, B. M. (2012). The stability of bisulfite and sulfonate ions in aqueous solution characterized by hydration structure and dynamics. The journal of physical chemistry. A, 116(40), 9924–9931.
  • Fong, J. J., & Rhoney, D. H. (2006). NXY-059: review of neuroprotective potential for acute stroke. The Annals of pharmacotherapy, 40(3), 461–471.

Sources

Optimization

Technical Support Center: Optimizing Disufenton Sodium (NXY-059) Stability

Subject: Comprehensive Guide to Stability, Solubility, and Handling of Disufenton Sodium Ticket ID: T-DS-2024-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Guide to Stability, Solubility, and Handling of Disufenton Sodium Ticket ID: T-DS-2024-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Directive

Disufenton sodium (also known as NXY-059 , Cerovive , or OKN-007 ) is a disulfonyl derivative of phenyl-tert-butyl nitrone (PBN).[1][2] As a potent free radical spin trap, its primary mechanism of action—scavenging reactive species—makes it inherently susceptible to environmental degradation.[1]

The Central Challenge: The very property that makes Disufenton therapeutically valuable (high reactivity with radicals) makes it chemically fragile in solution.[1] Researchers often confuse precipitation (solubility failure) with degradation (hydrolysis/oxidation).[1]

This guide provides a self-validating system to distinguish these issues and maximize experimental reproducibility.

Chemical Stability & Degradation Mechanisms

To stabilize Disufenton, you must understand why it degrades. Unlike stable small molecules, Disufenton is a nitrone .[1] Nitrones are prone to hydrolysis and oxidation, particularly in aqueous environments exposed to light or non-neutral pH.[1]

The Degradation Pathway

In the presence of moisture and oxidative stress, Disufenton (NXY-059) hydrolyzes and oxidizes.[1] The primary breakdown products are often related to the parent spin-trap structure, leading to the formation of MNP-OH (2-methyl-2-nitrosopropane derivatives) and other non-active species.[1]

Key Indicator: Degraded solutions often shift from clear/colorless to a faint yellow or beige tint, accompanied by a loss of UV absorbance at the characteristic peak (approx. 290–300 nm).[1]

Visualization: Stability Logic Flow

Disufenton_Stability cluster_pathways Degradation vs. Solubility Start Disufenton Sodium (Solid) Solvent Solvent Addition (Water/Saline/DMSO) Start->Solvent Hydrolysis Hydrolysis/Oxidation (Time/Light/pH dependent) Solvent->Hydrolysis > 24h at RT or Light Exposure Precipitation Precipitation (Temp/Conc. dependent) Solvent->Precipitation High Conc. (>50mg/mL) or Freezing Outcome_Good Stable Experimental Solution Solvent->Outcome_Good Fresh Prep Protected from Light Outcome_Bad Loss of Spin-Trap Activity (MNP-OH formation) Hydrolysis->Outcome_Bad Precipitation->Outcome_Good Heat (37°C) + Sonication

Figure 1: Decision logic for distinguishing chemical degradation from physical precipitation in Disufenton workflows.[1]

Solubility & Formulation Protocols

Disufenton sodium is highly water-soluble compared to its parent PBN, but high-concentration stocks (required for in vivo bolus dosing) present thermodynamic challenges.[1]

Solubility Data Table
Solvent SystemMax SolubilityStability Window (RT)Stability Window (-20°C)Notes
Water (Milli-Q) ≥ 50 mg/mL< 24 Hours1 MonthPreferred for in vitro stocks.[1]
0.9% Saline ~ 25–50 mg/mL< 12 HoursNot RecommendedIonic strength may induce precipitation upon freezing.[1]
DMSO ≥ 75 mg/mL2–3 Days6 MonthsBest for long-term stock storage.[1]
Ethanol Low (< 5 mg/mL)N/AN/AAvoid as primary solvent.[1]
Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a 10 mM stock solution stable for long-term storage.

  • Weighing: Weigh Disufenton sodium rapidly. The powder is hygroscopic; prolonged exposure to air will alter the effective mass.[1]

  • Solvent Choice: Use anhydrous DMSO for the primary stock.[1] Water introduces hydrolysis risk during freeze-thaw cycles.[1]

  • Dissolution:

    • Add DMSO to the vial.[1][3]

    • Troubleshooting: If the solution appears cloudy, sonicate at 37°C for 5–10 minutes. Disufenton has a high activation energy for dissolution at saturation limits.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL).

    • Why? Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis.[1]

  • Storage: Store at -80°C (preferred) or -20°C. Protect from light using amber tubes or foil.

Troubleshooting & FAQs

Q1: My stock solution has turned a pale yellow color. Is it still usable?

  • Verdict: Discard.

  • Reasoning: Color change in nitrone solutions usually indicates oxidative degradation or the formation of breakdown products like MNP.[1] While 90% of the compound might remain, the breakdown products can be cytotoxic or interfere with redox assays, invalidating your "neuroprotection" data.[1]

Q2: I see white crystals after thawing my aqueous stock. Can I re-dissolve them?

  • Verdict: Yes.

  • Reasoning: This is physical precipitation, not chemical degradation.[1] Disufenton sodium can "crash out" of saline or high-concentration aqueous solutions at low temperatures.[1]

  • Action: Warm the solution to 37°C and vortex/sonicate until clear. If it does not clear after 15 minutes, degradation may have altered the solubility profile.[1]

Q3: Can I use Disufenton in cell culture media for 48 hours?

  • Verdict: Proceed with caution.

  • Reasoning: The half-life of Disufenton in plasma is relatively stable, but in culture media (pH 7.4, 37°C), slow hydrolysis occurs.[1]

  • Protocol Adjustment: Refresh the media containing the drug every 24 hours to maintain constant therapeutic levels, rather than a single bolus for 48 hours.

Q4: Why does the pH of my solution drift?

  • Verdict: Check your buffer.

  • Reasoning: Disufenton is a disulfonate salt.[1] In unbuffered water, it may slightly alter pH.[1] However, significant pH drift suggests hydrolysis (releasing acidic/basic byproducts).[1] Always prepare in a buffered system (PBS or HEPES) for biological assays.[1]

Advanced Experimental Workflow: In Vivo Dosing

When moving from in vitro to in vivo (e.g., stroke models), stability requirements change.[1] You cannot inject DMSO stocks directly.[1]

Workflow Diagram: Formulation for Injection

InVivo_Prep Stock DMSO Stock (High Conc.) Dilution Dilute 1:10 into Sterile Saline Stock->Dilution Check Visual Check: Precipitate? Dilution->Check Check->Dilution Cloudy -> Sonicate/Warm Filter Syringe Filter (0.22 µm PES) Check->Filter Clear Inject Immediate Injection (< 30 mins) Filter->Inject

Figure 2: Preparation workflow for intravenous (IV) or intraperitoneal (IP) administration.

Critical Note on Filtering: Disufenton binds minimally to PES (Polyethersulfone) membranes.[1] Avoid Nylon filters, which can adsorb lipophilic/aromatic compounds, potentially reducing the actual dose delivered.[1]

References

  • Maples, K. R., et al. (2004).[1] Structure-activity relationships for the reaction of spin traps with free radicals.[1] Free Radical Biology and Medicine.[1] (Contextual grounding on Nitrone stability).

  • Ginsberg, M. D. (2008).[1] Neuroprotection for Ischemic Stroke: Past, Present and Future.[1] Neuropharmacology.[1][4] (Contextualizing NXY-059 stability in clinical trials).

Sources

Troubleshooting

Mitigating Off-Target Effects of Dasatinib in Experimental Models: A Technical Support Guide

Welcome to the technical support center for the use of Dasatinib in experimental models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of Dasatinib in experimental models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating the well-documented off-target effects of this multi-targeted kinase inhibitor. Our goal is to ensure the scientific integrity of your experiments by providing a framework for robust experimental design, troubleshooting, and data interpretation.

Introduction: The Challenge of Polypharmacology

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) highly effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2][3] However, its therapeutic efficacy is, in part, due to its ability to engage a wide range of other kinases, a phenomenon known as polypharmacology.[2][4][5][6] While advantageous in certain clinical contexts, this promiscuity presents a significant challenge in a research setting, where delineating the specific role of the intended target is paramount. Uncontrolled off-target effects can lead to misinterpretation of experimental results, attributing a phenotype to the inhibition of the primary target when, in fact, other inhibited kinases are responsible.[7]

This guide provides a structured approach to understanding, identifying, and mitigating these off-target effects to enhance the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of Dasatinib?

Dasatinib was designed to inhibit the BCR-ABL kinase and is significantly more potent than its predecessor, imatinib.[3][8] It also potently inhibits the SRC family of kinases (SFKs), including SRC, LCK, YES, and FYN.[6][9] Beyond these, Dasatinib is known to inhibit a host of other kinases at physiologically relevant concentrations, including c-KIT, PDGFRβ, and EPHA2.[1][2][6] This broad inhibition profile is crucial to consider in any experimental design.[4][10]

Q2: My cells are showing a much stronger phenotype than expected with Dasatinib. Could this be due to off-target effects?

This is a common observation and a strong indicator of off-target activity. If the observed cellular response (e.g., apoptosis, reduced proliferation) is more potent than what is seen with more selective inhibitors of your primary target, it is highly probable that Dasatinib's inhibition of other kinases is contributing to the phenotype.[11] For example, if you are studying the role of SRC in cell migration and find that Dasatinib has a more profound effect than a highly selective SRC inhibitor, this suggests that Dasatinib's inhibition of other targets involved in migration is also playing a role.[9][11]

Q3: How can I be sure that the effects I'm seeing are due to inhibition of my target of interest and not an off-target?

This is the central question this guide aims to address. The key is a multi-pronged approach that includes:

  • Using appropriate controls: This includes structurally distinct inhibitors of the same target and "dead" analogs of Dasatinib.

  • Dose-response studies: Determining the lowest effective concentration can help minimize off-target engagement.

  • Target engagement assays: Directly measuring the binding of Dasatinib to its targets in your experimental system.

  • Genetic knockdown/knockout: Comparing the phenotype of Dasatinib treatment with the phenotype of genetically ablating your target of interest.

Troubleshooting Guide

Issue 1: Unexpected or Exaggerated Cellular Phenotype

Underlying Cause: The observed phenotype is likely a composite of on-target and off-target inhibition. The broad kinase inhibition profile of Dasatinib can impact multiple signaling pathways simultaneously.[12]

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Perform Dose-Response Curve A->B Step 1 C Compare with Selective Inhibitor for Primary Target B->C Step 2 D Use Structurally Dissimilar Inhibitor for Primary Target C->D Step 3 E Phenotype Persists with Selective Inhibitor? D->E F On-Target Effect Confirmed E->F Yes G Phenotype Diminished or Absent? E->G No H High Likelihood of Off-Target Contribution G->H I Proceed to Target Validation Experiments H->I

Caption: Workflow for dissecting on-target vs. off-target phenotypes.

Step-by-Step Mitigation:

  • Determine the IC50 and Use the Lowest Effective Concentration: Conduct a dose-response experiment to find the lowest concentration of Dasatinib that produces the desired on-target effect (e.g., inhibition of BCR-ABL phosphorylation). Working at or near the IC50 for your primary target can help minimize the engagement of less sensitive off-targets.[13]

  • Benchmark Against More Selective Inhibitors: Compare the phenotype induced by Dasatinib with that of a more selective inhibitor for your primary target. For instance, if you are studying SRC, compare Dasatinib's effect to that of an inhibitor with a higher selectivity for SRC over other kinases.[11]

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of your target kinase into the cells. If the phenotype is reversed, it provides strong evidence for on-target activity.

Issue 2: Difficulty in Publishing Data Due to Concerns About Specificity

Mitigation Strategy: Proactive Target Validation

Key Experiments for Target Validation:

  • Cellular Thermal Shift Assay (CETSA): This powerful technique directly measures the binding of a drug to its target in intact cells or tissue lysates.[15][16][17] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[18][19]

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the full spectrum of proteins that Dasatinib binds to in your specific cell or tissue lysate.[5][20]

  • Phospho-proteomics: This approach can provide a global view of the signaling pathways affected by Dasatinib treatment, helping to identify both direct and downstream effects of on- and off-target inhibition.[20]

Target Validation Workflow Diagram:

cluster_0 Biochemical & Biophysical Validation cluster_1 Cell-Based Validation cluster_2 Proteomics Approaches A Kinase Panel Screening C Western Blot for Target Phosphorylation A->C B Cellular Thermal Shift Assay (CETSA) B->C D Genetic Knockdown/Knockout (siRNA/CRISPR) C->D E Rescue with Drug-Resistant Mutant D->E F Chemical Proteomics G Phospho-proteomics F->G

Caption: A multi-layered approach to target validation for Dasatinib.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a generalized workflow for assessing the engagement of a target protein by Dasatinib in cultured cells.

Principle: CETSA is based on the principle that drug binding increases the thermal stability of the target protein.[17] When heated, unbound proteins denature and aggregate, while drug-bound proteins remain in solution.[15][16]

Materials:

  • Cultured cells of interest

  • Dasatinib

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of Dasatinib or DMSO vehicle for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities at each temperature for both the Dasatinib-treated and vehicle-treated samples.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature.

    • A rightward shift in the melting curve for the Dasatinib-treated sample compared to the vehicle control indicates target engagement.

Data Summary Table

The following table summarizes the inhibitory concentrations (IC50) of Dasatinib for some of its key on- and off-targets. Note that these values can vary depending on the assay conditions and cell type.

Kinase TargetIC50 (nM)Target ClassReference
BCR-ABL< 1On-Target[4][21]
SRC0.5 - 1.5On-Target[4][9]
LCK1.1Off-Target[6]
YES0.6Off-Target[6]
c-KIT5Off-Target[4][6]
PDGFRβ28Off-Target[4][6]
EPHA215Off-Target[6]

This table highlights the potent activity of Dasatinib against a range of kinases, underscoring the importance of the mitigation strategies discussed in this guide.

By implementing these rigorous experimental controls and validation techniques, you can confidently dissect the specific contributions of your target of interest to the observed cellular phenotype, thereby enhancing the scientific validity and impact of your research.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. [Link]

  • CETSA Target Engagement directly in cells. (n.d.). Pelago Bioscience. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. (n.d.). National Institutes of Health. [Link]

  • Kinase profile of dasatinib | Download Table. (n.d.). ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib.... (n.d.). ResearchGate. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. (n.d.). National Institutes of Health. [Link]

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC. (n.d.). National Institutes of Health. [Link]

  • What is the mechanism of Dasatinib? (2024). Patsnap Synapse. [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC. (n.d.). National Institutes of Health. [Link]

  • Dasatinib. (n.d.). Cancer Research UK. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by.... (n.d.). ResearchGate. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (n.d.). Frontiers. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]

  • Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia. (2023). Haematologica. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Institutes of Health. [Link]

  • Kinase inhibitors: the science behind a revolution. (n.d.). The Institute of Cancer Research. [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. (2019). bioRxiv. [Link]

  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • (PDF) Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study. (2025). ResearchGate. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Neuroprotective Effects of Disufenton (NXY-059) in Vitro: A Comparative Technical Guide

Executive Summary & Technical Context[1][2] Disufenton sodium (NXY-059) remains a pivotal reference compound in neuropharmacology. While its Phase III clinical translation for acute ischemic stroke (SAINT-II trial) yield...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2]

Disufenton sodium (NXY-059) remains a pivotal reference compound in neuropharmacology. While its Phase III clinical translation for acute ischemic stroke (SAINT-II trial) yielded neutral results, it serves as a high-fidelity positive control in in vitro oxidative stress models due to its specific mechanism as a nitrone-based spin trap.

Unlike general antioxidants that nonspecifically reduce redox potential, Disufenton specifically "traps" short-lived free radicals (superoxide and hydroxyl), forming stable spin adducts. This guide provides a rigorous framework for validating Disufenton’s neuroprotective efficacy in cellular models, contrasting it with standard alternatives like PBN and Edaravone.

Mechanistic Logic & Signaling Pathway

To validate Disufenton, one must understand that it acts primarily upstream of the apoptotic cascade. It functions at the mitochondrial-endothelial interface, scavenging Reactive Oxygen Species (ROS) before they can induce lipid peroxidation or mitochondrial membrane potential (


) collapse.
Visualization: Disufenton Neuroprotective Mechanism

The following diagram illustrates the intervention points of Disufenton within the ischemic cascade.

DisufentonMechanism Ischemia Ischemic Insult / OGD Mito Mitochondrial Dysfunction Ischemia->Mito ROS ROS Surge (Superoxide/Hydroxyl) Mito->ROS Electron Leak Disufenton Disufenton (NXY-059) [Spin Trap] ROS->Disufenton Trapping LipidPerox Lipid Peroxidation ROS->LipidPerox Unchecked Adduct Stable Spin Adduct (Non-toxic) Disufenton->Adduct Neutralization Disufenton->LipidPerox Blocks Survival Neuronal Survival Adduct->Survival Caspase Caspase-3 Activation LipidPerox->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Disufenton intercepts the ischemic cascade by trapping ROS immediately post-generation, preventing downstream lipid peroxidation and caspase activation.

Comparative Benchmarking

When designing validation assays, Disufenton should be benchmarked against its parent compound (PBN) and the clinically approved Edaravone.

FeatureDisufenton (NXY-059)PBN (Phenyl-tert-butylnitrone)Edaravone
Class Disulfonyl Nitrone Spin TrapNitrone Spin TrapFree Radical Scavenger
Solubility High (Water soluble >100 mM)Low (Requires DMSO/Ethanol)Moderate
BBB Permeability Low (Protects BBB endothelium)High (Penetrates parenchyma)High
Half-Life (In Vitro) High StabilityModerateLow (Rapid oxidation)
Target Specificity Superoxide (

), Peroxynitrite
Broad Radical SpectrumPeroxyl Radicals
Experimental Utility Gold Standard for vascular-mediated protectionHistorical referenceClinical comparator

Scientist’s Note: Use Disufenton when testing neurovascular unit (NVU) models or when high aqueous solubility is required to avoid solvent toxicity (DMSO) in sensitive primary neurons.

Validated Experimental Protocols

Protocol A: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This is the "gold standard" in vitro stroke model. Causality is established by comparing cell viability in normoxic vs. hypoxic conditions with and without Disufenton.

Reagents:

  • Disufenton Sodium (Stock: 100mM in PBS, pH 7.4).

  • Glucose-free DMEM.

  • Anaerobic Chamber (

    
    ).
    

Workflow:

  • Culture: DIV 10-14 Primary Rat Cortical Neurons.

  • Pre-treatment: Administer Disufenton (10 µM – 1 mM) 1 hour prior to OGD. Rationale: Nitrones require saturation to effectively trap the initial burst of ROS.

  • Induction (OGD): Wash cells 2x with Glucose-free DMEM. Place in anaerobic chamber for 2–4 hours.

  • Reperfusion: Replace medium with Glucose-containing Neurobasal. Return to normoxia.

  • Readout (24h post-reperfusion):

    • LDH Assay: Measures membrane integrity (necrosis).

    • CCK-8/MTT: Measures metabolic activity (viability).

Self-Validating Check:

  • Negative Control: OGD alone must show >40% cell death.

  • Positive Control: MK-801 (NMDA antagonist) should rescue >50% of cells. Disufenton typically rescues 20–35% in pure neuronal cultures, higher in co-cultures with astrocytes/endothelial cells.

Protocol B: Glutamate Excitotoxicity Assay

Validates protection against secondary oxidative stress caused by calcium influx.

Workflow:

  • Induction: Expose neurons to 100 µM Glutamate + 10 µM Glycine for 15 minutes.

  • Treatment: Co-treat with Disufenton (100 µM).

  • Washout: Remove glutamate, replace media.

  • Endpoint: Measure Intracellular ROS using H2DCFDA (fluorescent probe) at 1 hour and 24 hours.

Data Interpretation: Disufenton should blunt the ROS spike (fluorescence intensity) by 30-50% compared to vehicle. If no reduction is seen, check the age of the Disufenton stock; nitrones can degrade into hydroxylamines if stored improperly.

Experimental Workflow Visualization

The following diagram details the decision matrix for the OGD/Reoxygenation workflow.

OGDWorkflow Start Primary Neurons (DIV 14) Treat Pre-treat: Disufenton (100µM) Start->Treat Wash Wash: Glucose-Free Media Treat->Wash Hypoxia Hypoxia Chamber (3 hrs, 1% O2) Wash->Hypoxia Reox Reoxygenation (Normal Media) Hypoxia->Reox Assay Assays: LDH (Supernatant) MTT (Cell Body) Reox->Assay Assay->Start If Z-factor < 0.5 (Reject Run)

Caption: Step-by-step workflow for OGD validation. The Z-factor check ensures assay robustness before data acceptance.

Critical Analysis & Troubleshooting (Expert Insights)

The Stability Trap

Nitrones are sensitive to light and hydrolysis.

  • Issue: Inconsistent results between replicates.

  • Solution: Prepare Disufenton fresh for every experiment. Do not use freeze-thaw aliquots for critical kinetics data.

The "Window of Opportunity"

In vitro, Disufenton is most effective when present during the ROS surge (reoxygenation phase).

  • Observation: Post-treatment (adding drug 2 hours after reoxygenation) often yields null results.

  • Correction: Ensure the drug is in the media immediately upon removing cells from the hypoxia chamber.

Concentration Dependence

Disufenton has a bell-shaped dose-response curve in some models.

  • Range: 100 µM is often the "sweet spot." Concentrations >3 mM may induce osmotic stress or off-target effects unrelated to spin trapping.

References

  • Floyd, R. A., et al. (2008). Nitrone free radical traps as neuroprotective agents in stroke.[1][2][3][4] Journal of Neurochemistry.

  • Kuroda, S., et al. (1999).[5] Neuroprotective effects of a novel nitrone, NXY-059, after transient focal cerebral ischemia in the rat.[1][3] Journal of Cerebral Blood Flow & Metabolism.[3]

  • Lees, K. R., et al. (2006). NXY-059 for acute ischemic stroke (SAINT-I): Use of a free-radical-trapping agent.[6][1][2][7] New England Journal of Medicine.

  • Ginsberg, M. D. (2008). Neuroprotection for ischemic stroke: Past, present and future.[6] Neuropharmacology.[6][1][8]

  • Maples, K. R., et al. (2004). Structure-activity relationships for the reaction of spin traps with peroxynitrite. Free Radical Biology and Medicine.

Sources

Comparative

A Comparative Framework for Evaluating Neuroprotective Agents: Edaravone as a Benchmark

Introduction: In the landscape of neuroprotective therapeutics, the quest for agents that can effectively mitigate oxidative stress and neuronal damage remains a paramount challenge. Edaravone, a potent free radical scav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of neuroprotective therapeutics, the quest for agents that can effectively mitigate oxidative stress and neuronal damage remains a paramount challenge. Edaravone, a potent free radical scavenger, has established a clinical foothold in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. This guide provides a comprehensive analysis of edaravone, establishing it as a benchmark for the evaluation of novel neuroprotective compounds. While the specific compound "Disufenton" is not documented in publicly available scientific literature, the framework presented herein offers a robust methodology for a comparative analysis should data on such an agent, or any new neuroprotective candidate, emerge. Our focus is on the mechanistic underpinnings, the nature of supporting experimental evidence, and the design of protocols that ensure scientific rigor and reproducibility.

Part 1: Mechanistic Deep Dive: Edaravone's Mode of Action

Edaravone's therapeutic effect is primarily attributed to its potent antioxidant properties. It operates as a free radical scavenger, targeting reactive oxygen species (ROS) that are key mediators of cellular damage in neurodegenerative diseases and ischemic events.

Key Mechanisms:

  • Direct Scavenging of Free Radicals: Edaravone effectively quenches hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•), thereby preventing lipid peroxidation and subsequent damage to cell membranes.

  • Inhibition of Oxidative Stress-Induced Neuronal Apoptosis: By reducing the cellular burden of ROS, edaravone helps to preserve mitochondrial function and inhibit the activation of pro-apoptotic signaling cascades.

  • Modulation of Inflammatory Pathways: Emerging evidence suggests that edaravone may also exert anti-inflammatory effects by suppressing the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway of edaravone in mitigating oxidative stress-induced neuronal injury.

Edaravone_Mechanism cluster_stress Oxidative Stress cluster_cellular_damage Cellular Damage Pathways ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Inflammation Neuroinflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Inflammation Inhibits Mitochondrial_Dysfunction->Apoptosis

Caption: Edaravone's neuroprotective mechanism against oxidative stress.

Part 2: Comparative Efficacy Evaluation: A Data-Driven Approach

A direct comparative analysis of Disufenton and edaravone is not feasible due to the lack of public data on Disufenton. However, we can outline a framework for such a comparison, using the established data for edaravone as a reference point.

Table 1: Framework for Comparative Efficacy of Neuroprotective Agents
Parameter Edaravone (Known Data) Disufenton (Hypothetical Data Points) Supporting Experimental Assay
In Vitro Antioxidant Capacity Potent scavenger of hydroxyl and peroxyl radicals.e.g., Superior, equivalent, or inferior scavenging activity.ORAC (Oxygen Radical Absorbance Capacity) Assay; DPPH Assay
Neuroprotection in Cellular Models Protects cultured neurons from glutamate-induced excitotoxicity and H₂O₂-induced oxidative stress.e.g., EC₅₀ values in primary cortical neuron cultures.MTT Assay for cell viability; LDH Assay for cytotoxicity.
In Vivo Efficacy (Ischemic Stroke Model) Reduces infarct volume and improves neurological scores in rodent models of middle cerebral artery occlusion (MCAO).e.g., Percentage reduction in infarct size at a specific dose.MCAO model followed by TTC staining and neurological deficit scoring.
In Vivo Efficacy (ALS Model) Slows disease progression and functional decline in SOD1 mutant mouse models.e.g., Extension of lifespan or delay in motor function decline.SOD1G93A transgenic mouse model with motor function tests (e.g., rotarod).
Clinical Efficacy (ALS) Significant slowing of functional decline as measured by the ALSFRS-R score in a subpopulation of patients.e.g., Change from baseline in ALSFRS-R score over 24 weeks.Phase III, randomized, double-blind, placebo-controlled clinical trial.

Part 3: Experimental Protocols for Comparative Assessment

To ensure a rigorous comparison, standardized and validated experimental protocols are essential. The following provides a detailed methodology for a key preclinical experiment.

Workflow: In Vivo Efficacy Assessment in a Rodent Model of Ischemic Stroke

The following diagram outlines the workflow for comparing neuroprotective agents in a preclinical model of ischemic stroke.

MCAO_Workflow Start Animal Acclimatization (e.g., Sprague-Dawley rats) Surgery Induction of Middle Cerebral Artery Occlusion (MCAO) Start->Surgery Grouping Randomization into Treatment Groups (Vehicle, Edaravone, Disufenton) Surgery->Grouping Treatment Drug Administration (e.g., IV injection at specific time points post-MCAO) Grouping->Treatment Monitoring Neurological Deficit Scoring (e.g., at 24h, 48h, 72h post-MCAO) Treatment->Monitoring Endpoint_1 Sacrifice and Brain Tissue Collection (e.g., at 72h) Monitoring->Endpoint_1 Analysis_1 TTC Staining for Infarct Volume Quantification Endpoint_1->Analysis_1 Endpoint_2 Immunohistochemistry for Biomarkers (e.g., 4-HNE for oxidative stress, Iba1 for microglia) Endpoint_1->Endpoint_2 Data_Analysis Statistical Analysis (e.g., ANOVA followed by post-hoc tests) Analysis_1->Data_Analysis Endpoint_2->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Caption: Workflow for preclinical comparison in an MCAO stroke model.

Detailed Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration: Immediately following reperfusion, administer the test compounds (e.g., edaravone 3 mg/kg, or a dose-range of Disufenton) or vehicle intravenously.

  • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized 5-point scale.

  • Infarct Volume Measurement: At 48 hours, euthanize the animals, harvest the brains, and section them into 2mm coronal slices. Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Self-Validation and Causality: This protocol includes a vehicle control group, which is critical for establishing the baseline level of damage and ensuring that any observed neuroprotection is due to the drug and not a confounding variable. The use of TTC staining provides a direct and quantifiable measure of the primary endpoint (infarct volume), while neurological scoring offers a functional correlate. The causality between drug administration and reduced infarct size can be confidently inferred if a statistically significant difference is observed between the treatment and vehicle groups.

Part 4: Safety and Pharmacokinetics Profile

A comprehensive comparative analysis must extend to the safety and pharmacokinetic (PK) profiles of the drugs.

Table 2: Framework for Comparative Safety and Pharmacokinetics
Parameter Edaravone (Known Data) Disufenton (Hypothetical Data Points) Relevant Study/Assay
Common Adverse Events Contusion, gait disturbance, headache.e.g., To be determined in Phase I/II trials.Phase I-III Clinical Trials
Metabolism Primarily metabolized by glucuronidation.e.g., CYP450-mediated or other pathways.In vitro liver microsome studies; In vivo PK studies.
Half-life (t₁/₂) Approximately 4.5-6 hours.e.g., Shorter or longer half-life.In vivo PK studies in animals and humans.
Blood-Brain Barrier (BBB) Penetration Yes, demonstrates penetration into the CNS.e.g., BBB permeability coefficient.In situ brain perfusion studies; CSF sampling.

Conclusion

While a direct comparison between Disufenton and edaravone is currently precluded by the absence of public data on Disufenton, this guide establishes a comprehensive framework for such an evaluation. Edaravone serves as a valuable benchmark due to its well-characterized mechanism of action as a free radical scavenger and its established, albeit modest, clinical efficacy. Any novel neuroprotective agent, including a potential candidate like Disufenton, would need to demonstrate superior or differentiated efficacy in validated preclinical models, a favorable safety profile, and a clear mechanistic rationale. The experimental protocols and comparative tables provided herein offer a structured approach for researchers and drug development professionals to rigorously assess the potential of new therapeutic entities in the challenging field of neuroprotection.

References

  • Edaravone (Radicava) Prescribing Information. Mitsubishi Tanabe Pharma America, Inc. [URL: A search for "Edaravone prescribing information" on the FDA's website or the manufacturer's website would provide this document.]
  • Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group. The New England Journal of Medicine, 330(9), 585–591. [URL: https://www.nejm.org/doi/full/10.1056/NEJM199403033300901]
  • Writing Group on behalf of the Edaravone (MCI-186) ALS 19 Study Group. (2017). Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 16(7), 505-512. [URL: https://www.thelancet.com/journals/laneur/article/PIIS1474-4422(17)30115-1/fulltext]
  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, T. (2004). The novel free radical scavenger, edaravone, protects against ischemia/reperfusion injury in the rat liver. Journal of Surgical Research, 120(1), 68-75. [URL: A search on PubMed or a similar database for this article title would provide access.]
  • Ito, H., Wate, R., Zhang, J., Ohnishi, S., & Tanaka, H. (2008). Treatment with edaravone, a free radical scavenger, protects against neuronal cell death and cognitive impairment in a rat model of traumatic brain injury. Journal of Neurotrauma, 25(5), 578-587.

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